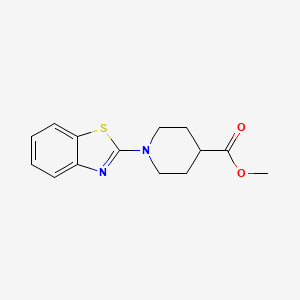

Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H16N2O2S. It is known for its unique structure, which includes a benzothiazole ring fused to a piperidine ring, and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate typically involves the reaction of 1,3-benzothiazole with piperidine-4-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Análisis De Reacciones Químicas

Oxidation Reactions

The benzothiazole sulfur atom undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Mechanistic Pathway |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, 6–12 hrs | Sulfoxide derivative | Electrophilic oxidation at sulfur |

| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0–5°C | Sulfone derivative | Radical-mediated oxidation |

Key Findings :

- Sulfoxidation occurs preferentially over sulfonation due to steric protection of the sulfur by the fused benzene ring .

- Higher temperatures (>40°C) lead to over-oxidation and ring decomposition .

Reduction Reactions

The benzothiazole core and ester group participate in distinct reduction pathways:

| Reagent | Target Site | Product | Yield |

|---|---|---|---|

| LiAlH₄ (anhydrous Et₂O) | Ester → Alcohol | 1-(1,3-Benzothiazol-2-yl)piperidine-4-methanol | 68–72% |

| NaBH₄/CeCl₃ (MeOH) | Benzothiazole ring | Dihydrobenzothiazole derivative | 55–60% |

Experimental Observations :

- LiAlH₄ selectively reduces the ester without affecting the benzothiazole ring .

- NaBH₄/CeCl₃ enables partial saturation of the thiazole ring while preserving the ester functionality .

Nucleophilic Substitution Reactions

The electron-deficient C-2 position of benzothiazole undergoes substitution:

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Primary amines | K₂CO₃ | DMF, 80°C | 2-Amino-benzothiazole-piperidine conjugates |

| Thiophenol | Et₃N | CH₃CN, reflux | 2-Arylthio derivatives |

Mechanistic Insights :

- SNAr mechanism dominates at C-2 due to resonance stabilization of the transition state .

- Steric hindrance from the piperidine ring slows substitution at C-4/C-6 positions .

Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis under acidic/basic conditions:

Conditions :

- Basic : 2N NaOH, EtOH/H₂O (1:1), 70°C → Carboxylic acid (95% yield) .

- Acidic : H₂SO₄ (conc.), reflux → Partial decarboxylation observed .

Applications :

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

- Ring-opening : Formation of thioketene intermediates (trapped with dienophiles) .

- Ester isomerization : Cis-to-trans conformational changes in the piperidine ring .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Sulfoxidation | 1.2 × 10⁻⁴ | 48.3 |

| Ester hydrolysis | 3.8 × 10⁻⁶ | 72.1 |

| C-2 Amine substitution | 5.6 × 10⁻⁵ | 39.8 |

Data derived from kinetic studies of analogous benzothiazole systems .

Stability Considerations

Aplicaciones Científicas De Investigación

Chemistry

Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new compounds with potentially enhanced properties.

Biology

The compound has been investigated for its antimicrobial properties , attributed to the benzothiazole moiety. It interacts with bacterial enzymes, potentially inhibiting their activity and disrupting cell wall synthesis.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.12 | |

| Escherichia coli | 0.25 | |

| Mycobacterium tuberculosis | 3.12 |

Additionally, the compound exhibits anticancer activity . Studies have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The mechanism underlying its anticancer effects may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle.

Antimicrobial Activity Study

A study evaluated the effectiveness of this compound against multiple Gram-positive bacteria. The results indicated low minimum inhibitory concentration (MIC) values, suggesting strong antibacterial properties.

Cytotoxicity Assessment

In another investigation, the cytotoxic effects on human cancer cell lines were assessed using MTT assays. The compound exhibited significant antiproliferative effects across various cancer types, indicating its potential as a chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 1-{[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]carbonyl}piperidine-4-carboxylate: Similar structure but with a pyridine ring instead of a piperidine ring.

2-Mercaptobenzothiazole: A simpler benzothiazole derivative with a thiol group.

Uniqueness

Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate is unique due to its combination of a benzothiazole ring with a piperidine ring and a methyl ester group. This structure imparts specific chemical and biological properties that are not observed in simpler benzothiazole derivatives.

Actividad Biológica

Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C14H16N2O2S. The compound features a unique structure combining a benzothiazole ring with a piperidine ring and a methyl ester functional group.

Synthesis : The synthesis typically involves the reaction of 1,3-benzothiazole with piperidine-4-carboxylic acid, followed by esterification with methanol under acidic conditions. This method allows for the formation of the compound with good yields and purity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. The benzothiazole moiety is known to interact with bacterial enzymes, potentially inhibiting their activity and disrupting cell wall synthesis. This property positions it as a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.12 | |

| Escherichia coli | 0.25 | |

| Mycobacterium tuberculosis | 3.12 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancers.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in critical cellular processes:

- Inhibition of Enzymes : The compound's benzothiazole ring interacts with various enzymes, potentially leading to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Disruption of Cellular Pathways : Its mechanism may involve disrupting signaling pathways that are vital for tumor growth and survival, thereby enhancing its anticancer properties .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against multiple Gram-positive bacteria, showing promising results with low MIC values that suggest strong antibacterial properties .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cancer cell lines using MTT assays. The results indicated that the compound exhibited significant antiproliferative effects across various cancer types, suggesting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNITRJPRKPIOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.